GQ1b Binding Affinity to Rat Brain Membrane Receptors Versus GT1b and GD1b
In a competitive radioligand binding assay using 125I-(GT1b)4BSA on rat brain membranes, underivatized GQ1b, GT1b, and GD1b were the most potent inhibitors with half-maximal inhibition at 70-110 nM [1]. Other gangliosides (GD3, GD1a, GM3, GM2, GM1) required 5-20-fold higher concentrations for equivalent inhibition [1]. This demonstrates that GQ1b shares high-affinity binding to the same brain membrane receptor(s) as GT1b, with no significant potency difference among these three structurally related polysialogangliosides [1].
| Evidence Dimension | Inhibition of 125I-(GT1b)4BSA binding to rat brain membranes |
|---|---|
| Target Compound Data | IC50 = 70-110 nM |
| Comparator Or Baseline | GT1b (IC50 = 70-110 nM); GD1b (IC50 = 70-110 nM); GD3, GD1a, GM3, GM2, GM1 (IC50 = 350-2200 nM, 5-20-fold higher) |
| Quantified Difference | No significant difference among GQ1b, GT1b, and GD1b; all three are 5-20-fold more potent than other gangliosides |
| Conditions | Rat brain membrane preparation; 125I-(GT1b)4BSA radioligand; detergent-solubilized membranes adsorbed to filters |
Why This Matters
Users selecting GQ1b for brain receptor binding studies obtain potency equivalent to GT1b, but GQ1b offers distinct downstream signaling specificity not shared by GT1b or GD1b.
- [1] Tiemeyer M, Yasuda Y, Schnaar RL. Ganglioside-specific binding protein on rat brain membranes. J Biol Chem. 1989;264(3):1671-1681. PMID: 2912979. View Source
